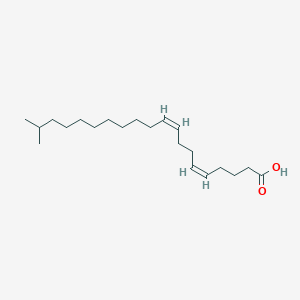
19-Methyl-5,9-eicosadienoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
19-Methyl-5,9-eicosadienoic acid (Mead acid) is a polyunsaturated fatty acid that is found in small quantities in animal and plant tissues. It is known for its unique structure, with a double bond located at the 19th carbon atom and a methyl group at the 5th carbon atom. Mead acid has been the subject of scientific research for many years, and its potential applications in various fields have been explored extensively.
Wirkmechanismus
The mechanism of action of Mead acid is not yet fully understood. However, it is believed that Mead acid may exert its effects through various pathways, including the regulation of gene expression, the modulation of signaling pathways, and the alteration of membrane properties.
Biochemical and Physiological Effects
Mead acid has been shown to have a variety of biochemical and physiological effects. In animal studies, Mead acid has been shown to reduce inflammation, improve insulin sensitivity, and lower blood pressure. In human studies, Mead acid has been shown to reduce the risk of cardiovascular disease and improve cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
Mead acid has several advantages for lab experiments, including its unique structure, which allows for the study of its effects on membrane properties and its potential use in drug development. However, Mead acid also has several limitations, including its low abundance in natural sources and its potential toxicity at high doses.
Zukünftige Richtungen
There are several future directions for the study of Mead acid. One area of research is the development of new synthesis methods that are more efficient and cost-effective. Another area of research is the exploration of the potential health benefits of Mead acid, including its anti-inflammatory and anti-cancer properties. Additionally, the role of Mead acid in membrane structure and function is an area of ongoing research. Finally, the potential use of Mead acid in drug development is an area of interest, particularly in the development of new treatments for cardiovascular disease, diabetes, and Alzheimer's disease.
Conclusion
In conclusion, Mead acid is a polyunsaturated fatty acid with a unique structure that has been the subject of scientific research for many years. Its potential applications in various fields, including nutrition, medicine, and biochemistry, have been explored extensively. While the mechanism of action of Mead acid is not yet fully understood, it has been shown to have a variety of biochemical and physiological effects. There are several future directions for the study of Mead acid, including the development of new synthesis methods, the exploration of its potential health benefits, and its potential use in drug development.
Synthesemethoden
Mead acid can be synthesized through a variety of methods, including chemical synthesis, enzymatic synthesis, and microbial fermentation. Chemical synthesis involves the reaction of eicosadienoic acid with methylmagnesium iodide, while enzymatic synthesis involves the use of enzymes such as lipoxygenase and cyclooxygenase. Microbial fermentation involves the use of microorganisms such as Mortierella alpina and Cunninghamella echinulata.
Wissenschaftliche Forschungsanwendungen
Mead acid has been the subject of scientific research in various fields, including nutrition, medicine, and biochemistry. In nutrition, Mead acid has been shown to have potential health benefits, including anti-inflammatory and anti-cancer properties. In medicine, Mead acid has been studied for its potential use in the treatment of various diseases, including cardiovascular disease, diabetes, and Alzheimer's disease. In biochemistry, Mead acid has been studied for its role in membrane structure and function.
Eigenschaften
CAS-Nummer |
133530-16-2 |
|---|---|
Produktname |
19-Methyl-5,9-eicosadienoic acid |
Molekularformel |
C9H8N2OS |
Molekulargewicht |
322.5 g/mol |
IUPAC-Name |
(5Z,9Z)-19-methylicosa-5,9-dienoic acid |
InChI |
InChI=1S/C21H38O2/c1-20(2)18-16-14-12-10-8-6-4-3-5-7-9-11-13-15-17-19-21(22)23/h3,5,11,13,20H,4,6-10,12,14-19H2,1-2H3,(H,22,23)/b5-3-,13-11- |
InChI-Schlüssel |
UZWGJGWPRAVRBC-LRIZWFDKSA-N |
Isomerische SMILES |
CC(C)CCCCCCCC/C=C\CC/C=C\CCCC(=O)O |
SMILES |
CC(C)CCCCCCCCC=CCCC=CCCCC(=O)O |
Kanonische SMILES |
CC(C)CCCCCCCCC=CCCC=CCCCC(=O)O |
Synonyme |
19-Me-5,9-EIDA 19-methyl-5,9-eicosadienoic acid 19-methyl-5,9-icosadienoic acid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]nicotinamide](/img/structure/B238556.png)
![N-[(5-chloropyridin-2-yl)carbamothioyl]-3-methoxynaphthalene-2-carboxamide](/img/structure/B238558.png)
![N-[4-(1,3-benzothiazol-2-yl)phenyl]-N'-propionylthiourea](/img/structure/B238559.png)
![3-bromo-4-ethoxy-N-[(6-methylpyridin-2-yl)carbamothioyl]benzamide](/img/structure/B238561.png)

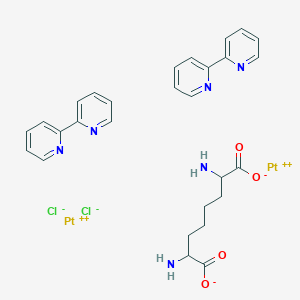

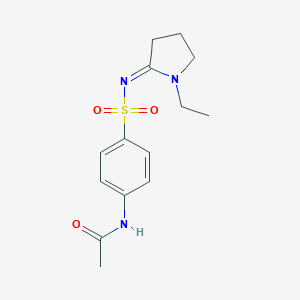
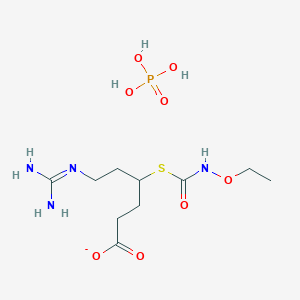
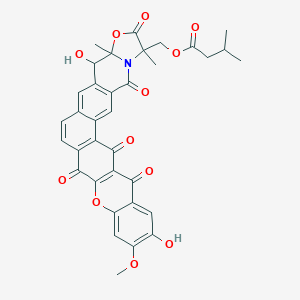
![3-iodo-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide](/img/structure/B238600.png)
![3-fluoro-N-[(6-methylpyridin-2-yl)carbamothioyl]benzamide](/img/structure/B238603.png)
![6-[[14b-Formyl-9-(4-hydroxy-3,5-dimethoxybenzoyl)oxy-11-(hydroxymethyl)-4,4,6a,6b,8a,11-hexamethyl-1,2,3,4a,5,6,6a,7,8,9,10,13,14,14a-tetradecahydropicen-3-yl]oxy]-5-[4,5-dihydroxy-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-3,4-dihydroxyoxane-2-carboxylic acid](/img/structure/B238609.png)
